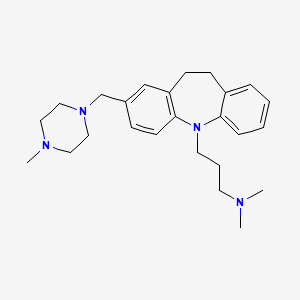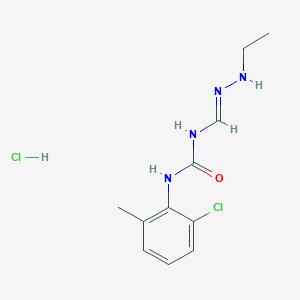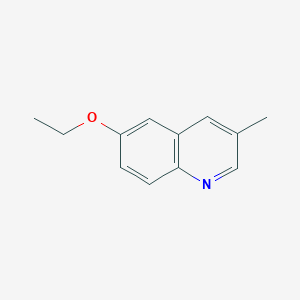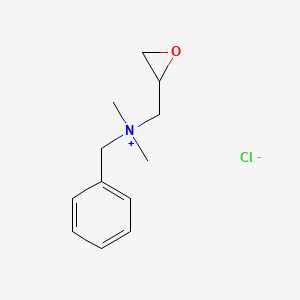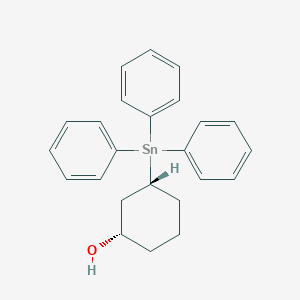
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol is an organotin compound characterized by the presence of a cyclohexanol moiety bonded to a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with triphenylstannyl lithium or triphenylstannyl chloride under controlled conditions. The stereochemistry of the product is influenced by the choice of reagents and reaction conditions.
Cyclohexanone and Triphenylstannyl Lithium: This method involves the addition of triphenylstannyl lithium to cyclohexanone, followed by stereoselective reduction to yield the desired product.
Cyclohexanone and Triphenylstannyl Chloride: In this approach, cyclohexanone is reacted with triphenylstannyl chloride in the presence of a base to form the organotin compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers or derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various stereoisomers.
Scientific Research Applications
Chemistry
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol is used as a reagent in organic synthesis for the formation of complex molecules. Its unique structure allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology
In biological research, organotin compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. The specific applications of this compound in biology may involve its use as a probe or intermediate in biochemical studies.
Medicine
While organotin compounds have shown promise in medicinal chemistry, their toxicity limits their use. Research is ongoing to develop safer derivatives with potential therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and triphenylstannyl groups. These interactions can influence various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological studies.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin Hydroxide: Similar in structure but lacks the cyclohexanol moiety.
Cyclohexylstannane: Contains a cyclohexyl group bonded to tin but lacks the triphenyl groups.
Triphenylstannyl Methanol: Similar but with a methanol moiety instead of cyclohexanol.
Uniqueness
(1S,3R)-3-(Triphenylstannyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the combination of cyclohexanol and triphenylstannyl groups
Properties
CAS No. |
64739-01-1 |
|---|---|
Molecular Formula |
C24H26OSn |
Molecular Weight |
449.2 g/mol |
IUPAC Name |
(1S,3R)-3-triphenylstannylcyclohexan-1-ol |
InChI |
InChI=1S/C6H11O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h2,6-7H,1,3-5H2;3*1-5H;/t6-;;;;/m1..../s1 |
InChI Key |
SXCDJIBFOAQFQR-CZNRRTBNSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1CC(CC(C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)

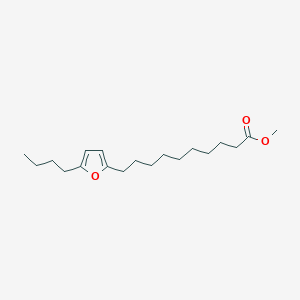
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
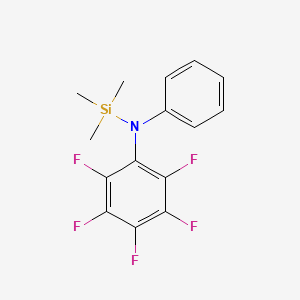

![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
